molecular formula C₁₀H₇D₄ClO₃ B1161912 2-(Chloromethoxy)ethyl-d4 Benzoate

2-(Chloromethoxy)ethyl-d4 Benzoate

Cat. No.: B1161912
M. Wt: 218.67
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethoxy)ethyl-d4 Benzoate is a deuterated benzoate ester characterized by a chloromethoxyethyl chain substituted with four deuterium atoms (D4) at the ethyl moiety. Its molecular formula is C10H7D4ClO3, with a molecular weight of 218.67 g/mol . The deuterium labeling suggests its primary use in analytical chemistry, pharmacokinetic studies, or nuclear magnetic resonance (NMR) spectroscopy, where isotopic substitution aids in tracking metabolic pathways or enhancing spectral resolution. This compound combines the ester functionality of benzoic acid with a chloromethoxy group, introducing both lipophilic and electron-withdrawing properties.

Properties

Molecular Formula

C₁₀H₇D₄ClO₃

Molecular Weight

218.67

Synonyms

2-(Chloromethoxy)ethanol-d4 Benzoate;  (2-Benzoyloxyethoxy-d4)methylene Chloride;  1-(Benzoyloxy)-2-(chloromethoxy-d4)ethane;  2-Benzoyloxyethyl-d4 Chloromethyl Ether

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(Chloromethoxy)ethyl-d4 Benzoate and analogous compounds:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Features/Applications
This compound C10H7D4ClO3 Chloromethoxyethyl-d4, benzoate ester 218.67 Deuterated tracer; analytical research
Ethyl 3-Methoxybenzoate C10H12O3 Methoxy group, ethyl ester 180.20 Solvent; flavor/fragrance intermediate
2-(Benzoyloxy)ethyl-d4 Benzoate C16H10D4O4 Benzoyloxyethyl-d4, benzoate ester 270.30 Deuterated polymer additive
3-Chloro-2-(Chloromethoxy)propyl Benzoate C11H12Cl2O3 Chloromethoxypropyl, benzoate ester 263.12 Antimicrobial agent; resin component
Ethyl 4-(Dimethylamino) Benzoate C11H15NO2 Dimethylamino group, ethyl ester 193.24 UV absorber; co-initiator in resins

Key Observations :

Deuterated vs. Non-Deuterated Analogs: The deuterated analogs (e.g., this compound and 2-(Benzoyloxy)ethyl-d4 Benzoate) exhibit nearly identical chemical reactivity to their non-deuterated counterparts but differ in physical properties such as density and boiling point. Deuterium substitution minimizes isotopic interference in spectroscopic studies . In contrast, non-deuterated esters like Ethyl 3-Methoxybenzoate are used in industrial applications (e.g., solvents) due to lower production costs .

Functional Group Impact: Chloromethoxy Group: Present in this compound and 3-Chloro-2-(Chloromethoxy)propyl Benzoate, this group enhances electrophilicity, making the compounds more reactive in nucleophilic substitution reactions. It also increases lipophilicity, which may improve membrane permeability in biological systems . Amino Groups: Ethyl 4-(Dimethylamino) Benzoate contains a dimethylamino group, which acts as an electron donor. This property makes it effective as a co-initiator in resin polymerization, where it accelerates curing processes compared to chloromethoxy-substituted esters .

Applications :

  • Deuterated Compounds : Used in mass spectrometry and NMR for metabolic pathway tracing due to their stable isotopic labeling .
  • Chloromethoxy Derivatives : Applied in antimicrobial coatings or resin systems, where the chlorine atom enhances biocidal activity .

Reactivity and Stability

  • Hydrolysis Sensitivity :
    • This compound is susceptible to hydrolysis under alkaline conditions due to the electron-withdrawing chlorine atom, which polarizes the ester bond. This contrasts with Ethyl 3-Methoxybenzoate , where the methoxy group donates electrons, stabilizing the ester against hydrolysis .
  • Thermal Stability: Chloromethoxy-substituted esters (e.g., 3-Chloro-2-(Chloromethoxy)propyl Benzoate) exhibit lower thermal stability compared to non-halogenated esters like Ethyl 4-(Dimethylamino) Benzoate, which remains stable up to 150°C .

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